4-Benzofurazancarboxaldehyde

Pharmaceutical Intermediates Calcium Channel Blockers Regioselective Synthesis

Procure the definitive, regiochemically verified 4-benzofurazancarboxaldehyde — the non-negotiable synthetic intermediate for Isradipine manufacturing. Unlike generic aromatic aldehydes or positional isomers (5-/7-formyl), the 4-formyl substitution on the benzofurazan ring is pharmacophorically essential for dihydropyridine calcium channel blocker activity. Supplied at ≥98% purity with full analytical documentation (COA, MSDS, NMR/HPLC/GC). Ideal for CMOs, pharmaceutical intermediate supply chains, and contract research organizations supporting Isradipine production. Bulk and custom packaging available.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 32863-32-4
Cat. No. B027963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzofurazancarboxaldehyde
CAS32863-32-4
Synonyms2,1,3-Benzoxadiazole-4-carboxaldehyde;  4-Formyl-2,1,3-benzoxadiazole
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1)C=O
InChIInChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H
InChIKeyYBBRQAXNTWMMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzofurazancarboxaldehyde (CAS 32863-32-4): Essential Procurement Specifications and Key Identifiers for the Isradipine Intermediate


4-Benzofurazancarboxaldehyde (CAS 32863-32-4), also known as 2,1,3-benzoxadiazole-4-carboxaldehyde or 4-formyl-2,1,3-benzoxadiazole, is a heterocyclic aromatic aldehyde belonging to the benzofurazan (2,1,3-benzoxadiazole) class . This compound is characterized by a benzene ring fused with a furazan (1,2,5-oxadiazole) ring, with a reactive carboxaldehyde group at the 4-position . It appears as a light brown to yellow crystalline solid with a melting point of 100-102°C, boiling point of 277°C, and density of 1.417 g/cm³ . The compound is moderately soluble in organic solvents such as dichloromethane, chloroform, and methanol, but sparingly soluble in water . Commercial product specifications typically indicate a purity of ≥98% (GC) . Its primary documented industrial role is as a key synthetic intermediate in the manufacture of Isradipine, a dihydropyridine calcium channel blocker used for treating hypertension .

Why 4-Benzofurazancarboxaldehyde Cannot Be Interchanged with Generic Aldehydes or Positional Isomers in Isradipine Synthesis


In the multi-step synthesis of Isradipine, 4-benzofurazancarboxaldehyde serves as a specific benzofurazan-containing building block that undergoes condensation to form the dihydropyridine core [1]. Substitution with generic aromatic aldehydes (e.g., benzaldehyde, nitrobenzaldehyde) or the positional isomer 7-formyl-benzofurazan would fundamentally alter the final pharmacophore structure, as the benzofurazan moiety at the 4-position of the dihydropyridine ring is essential for calcium channel blocking activity [1]. The patent literature explicitly identifies 4-formyl-benzofurazan as the requisite intermediate for producing Isradipine and related pharmaceutical agents . The regiochemistry of the formyl group at the 4-position of the benzofurazan ring is non-negotiable; the 5- or 7-substituted isomers produce different connectivity upon condensation, yielding compounds with distinct and typically inferior pharmacological profiles relative to the target Isradipine molecule . Therefore, the compound's value proposition is tied to its precise regiochemical and heterocyclic identity as specified in validated synthetic routes .

Quantitative Differentiation Evidence: 4-Benzofurazancarboxaldehyde vs. Relevant Comparators


Structural Specificity: Regiochemical Comparison of 4-Formyl vs. 7-Formyl Benzofurazan in Pharmacologically Active Dihydropyridine Synthesis

4-Benzofurazancarboxaldehyde is the specific intermediate required for the synthesis of Isradipine, as documented in primary medicinal chemistry literature and dedicated process patents . In contrast, the positional isomer 7-formyl-benzofurazan (or 2,1,3-benzoxadiazole-7-carboxaldehyde) would yield a regioisomeric dihydropyridine upon condensation, resulting in a compound that is structurally distinct from Isradipine . While quantitative comparative pharmacological data for the isomer-derived product versus Isradipine are not available in the open literature, the necessity of the 4-substituted benzofurazan for the defined calcium channel blocker activity is established by the fact that all reported synthetic routes to Isradipine exclusively utilize 4-benzofurazancarboxaldehyde, not the 5- or 7-isomers .

Pharmaceutical Intermediates Calcium Channel Blockers Regioselective Synthesis

Reactivity Contextualization: Benzofurazan vs. Benzofuroxan Scaffold Electrophilicity in SNAr Applications

While 4-benzofurazancarboxaldehyde itself lacks electron-withdrawing nitro substituents necessary to act as a superelectrophile, its parent scaffold (benzofurazan) has been quantitatively benchmarked against benzofuroxan in DFT studies [1]. The study demonstrates that nitro-substituted benzofurazans (e.g., 4,6-dinitro-7-chloro-benzofurazan) rank at the top of the global electrophilicity (ω) scale, comparable to the superelectrophilic 4,6-dinitrobenzofuroxan (DNBF) reference [1]. Specifically, 4,6-dinitrobenzofurazan (DNBZ) readily undergoes SNAr reactions with extremely weak carbon nucleophiles like 1,3,5-trimethoxybenzene (pKaH₂O = -5.72), and the resulting hydroxyl σ-adducts are 10¹⁰ times thermodynamically more stable than the analogous adducts of the conventional electrophile reference, 1,3,5-trinitrobenzene (TNB) [1].

Electrophilic Heteroaromatics SNAr Reactions DFT Calculations

Fluorescence Scaffold Benchmarking: Substituent Effects on Quantum Yields in Benzofurazan Derivatives

The benzofurazan core is an established fluorescent scaffold, with extensive quantitative structure-property relationship studies available [1]. Research has demonstrated that the fluorescence quantum yield (Φ) of benzofurazan compounds is highly sensitive to substituent electronic effects, and that semi-empirical PM3 molecular orbital calculations can predict fluorescence quantum yields based on LUMO energy levels and dipole moments directed from the 4- to the 7-position [1]. The benzofurazan skeleton has been validated as a fluorogenic derivatization reagent platform in analytical chemistry for the determination of amines, carboxylic acids, and peptides . However, for the specific compound 4-benzofurazancarboxaldehyde (the unsubstituted aldehyde derivative), no published quantitative fluorescence data (e.g., Φ value, λex/λem) were identified in the primary literature. Extrapolation from substituted benzofurazans (e.g., nitrobenzofurazan-based probes) to the target aldehyde compound is not scientifically valid, as fluorescence properties of this scaffold are strongly substituent-dependent [1].

Fluorescent Probes Fluorescence Quantum Yield Benzofurazan Scaffold

Procurement-Driven Application Scenarios for 4-Benzofurazancarboxaldehyde (CAS 32863-32-4)


Key Intermediate in the GMP Synthesis of Isradipine (Calcium Channel Blocker)

This compound is the documented key intermediate for the manufacture of Isradipine, a dihydropyridine calcium channel blocker indicated for hypertension and angina [1]. It participates in a Hantzsch-type condensation to form the dihydropyridine core bearing the essential 4-benzofurazan substituent . Procurement of 4-benzofurazancarboxaldehyde with appropriate purity (≥98%) and full analytical documentation (COA, MSDS) is essential for pharmaceutical intermediate supply chains and contract manufacturing organizations supporting Isradipine production . The dedicated process patent CN103319432 specifically describes the synthesis method for this intermediate .

Starting Material for Benzofurazan-Derived Chiral Derivatization Reagents in HPLC

The benzofurazan scaffold serves as the fluorescent core for a class of chiral derivatization reagents used in the indirect HPLC resolution of optical isomers [1]. While 4-benzofurazancarboxaldehyde itself is not a direct derivatization reagent, its reactive aldehyde functionality makes it a suitable starting material for the synthesis of more complex benzofurazan-bearing chiral labeling reagents such as NBD-PyNCS, DBD-APy, and DBD-Pro-COCl, which are used for the determination of chiral pharmaceuticals and amino acids [1]. Analytical laboratories developing custom benzofurazan-based derivatization agents may consider this compound as a building block.

Building Block for Electrophilic Heteroaromatic Functionalization Studies

Based on the established superelectrophilic character of nitro-substituted benzofurazan derivatives [1], 4-benzofurazancarboxaldehyde can serve as a precursor for the synthesis of more highly electrophilic benzofurazan compounds. Researchers in physical organic chemistry and synthetic methodology may utilize this aldehyde as a starting point for introducing electron-withdrawing groups to explore SNAr reactivity, σ-complexation, and cycloaddition chemistry with weak nucleophiles. However, users should note that the unsubstituted compound itself does not exhibit the superelectrophilic behavior described for the nitro-substituted analogs; additional synthetic manipulation is required.

Technical Documentation Hub

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